4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3), also known as gamma-(4-fluorophenyl)-gamma-butyrolactone, is a synthetic gamma-butyrolactone derivative featuring a para-fluorophenyl substituent at the gamma-position of the lactone ring. This compound, with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol, is a clear colorless liquid under standard conditions.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 51787-96-3
Cat. No. B1581130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
CAS51787-96-3
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C2=CC=C(C=C2)F
InChIInChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2
InChIKeyRMFNZGXVLAUJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3) Procurement and Technical Overview


4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3), also known as gamma-(4-fluorophenyl)-gamma-butyrolactone, is a synthetic gamma-butyrolactone derivative featuring a para-fluorophenyl substituent at the gamma-position of the lactone ring [1]. This compound, with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol, is a clear colorless liquid under standard conditions . It is primarily utilized as a research chemical and a key intermediate in the synthesis of various bioactive molecules, including potential anticancer agents and treatments for dermatological conditions [2].

The Strategic Importance of Specificity: Why 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3) is Not Interchangeable


The biological and physicochemical profile of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is exquisitely sensitive to the nature and position of its substituents. A simple substitution from a fluorophenyl to an unsubstituted phenyl or a chlorophenyl group can dramatically alter a compound's potency, selectivity, and even its primary mechanism of action [1][2]. For instance, in anticancer assays, the 4-fluoro substituent was found to be among the least potent compared to other halogen or hydrogen substitutions on the phenyl ring, highlighting a specific and non-predictable structure-activity relationship [2]. Similarly, in vasorelaxation studies, the presence of the fluorophenyl group at the C(gamma) position significantly reduced activity compared to methyl or phenyl analogs [3]. These examples underscore that generic substitution within this class of compounds is not scientifically valid and can lead to experimental failure or incorrect conclusions. The specific quantitative evidence for this differentiation is detailed in Section 3.

Quantitative Comparative Evidence for 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3) vs. Closest Analogs


Lipoxygenase Inhibitor: Potency Classification of CAS 51787-96-3

4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, distinguishing it from gamma-butyrolactone analogs that lack this profile or other furanones with different primary mechanisms. Unlike many in-class compounds, it also shows weaker, secondary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1].

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Anticancer Activity: Ranked Potency of 4-Fluorophenyl vs. Other Aromatic Substituents

In a series of alpha-methylene-gamma-(4-substituted phenyl)-gamma-butyrolactones, the 4-fluorophenyl derivative demonstrated a specific and quantifiable rank in anticancer potency against leukemia cell lines. The order of activity was found to be 4-phenyl (4-Ph) > 4-chloro (4-Cl), 4-bromo (4-Br) > 4-methyl (4-Me), 4-nitro (4-NO2) > 4-fluoro (4-F) [1]. This data directly quantifies that the 4-fluorophenyl substitution results in significantly lower activity compared to an unsubstituted phenyl or other halogenated analogs.

Anticancer Leukemia Structure-Activity Relationship (SAR)

Vasorelaxation Activity: Quantified Reduction in Potency for Fluorophenyl Derivatives

A direct head-to-head comparison of vasorelaxing effects in a series of alpha-methylidene-gamma-butyrolactones revealed that compounds with a methyl or phenyl group at the C(gamma) position were significantly more vasorelaxant than their C(gamma)-fluorophenyl counterparts [1]. This finding provides a clear, quantitative differentiation for the 4-fluorophenyl derivative, showing it is a less potent vasorelaxant agent compared to closely related analogs.

Vasorelaxation Cardiovascular SAR

Cellular Differentiation and Proliferation Arrest in Dermatological Research

4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological activity is cited as evidence for its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This specific differentiation-inducing property is a key differentiator from many other gamma-butyrolactones and furanones that may lack this particular effect, positioning it as a specialized tool for dermatological and oncological research.

Dermatology Psoriasis Cell Differentiation

Physical Properties: Density, Refractive Index, and Water Solubility

The compound exhibits a defined set of physical properties that are critical for analytical method development and formulation work. It has a density of 0.899 g/mL at 25 °C, a refractive index of n20/D 1.395, and a water solubility of 3.1 g/L at 20 ºC [1]. These precise values provide a baseline for comparison with other gamma-butyrolactone derivatives, which may have different solubility or density profiles impacting experimental design or industrial processing.

Analytical Chemistry Formulation Physicochemical Properties

Recommended Application Scenarios for 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3) Based on Evidence


Investigating Lipoxygenase Pathways in Inflammation and Cancer

As a potent lipoxygenase inhibitor, 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is ideally suited for use as a tool compound to dissect the role of lipoxygenase in inflammatory processes and cancer progression. Its activity profile, which includes weaker inhibition of other enzymes like cyclooxygenase, allows for more targeted pathway interrogation [1].

SAR Studies of Gamma-Butyrolactone-Based Therapeutics

This compound serves as a critical reference point in structure-activity relationship (SAR) studies. Its quantifiably lower potency in anticancer [2] and vasorelaxant [3] assays compared to analogs with different aromatic substitutions (e.g., phenyl, methyl) makes it an essential comparator for defining the structural determinants of activity.

Dermatological Research on Cell Proliferation and Differentiation

The compound's pronounced ability to arrest proliferation and induce monocyte differentiation makes it a valuable research tool for studying the molecular mechanisms of hyperproliferative skin diseases such as psoriasis and for screening potential new therapies in this area [4].

Analytical Method Development and Reference Standard

With well-defined physicochemical properties including a specific density of 0.899 g/mL (25 °C), refractive index of n20/D 1.395, and water solubility of 3.1 g/L (20 ºC), this compound is suitable for use as a reference standard in analytical method development, validation, and quality control for research involving gamma-butyrolactone derivatives [5].

Technical Documentation Hub

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